![molecular formula C20H22O5 B3110196 Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate CAS No. 178611-06-8](/img/structure/B3110196.png)
Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate
Overview
Description
This compound is an ester formed from an acrylic acid and a phenolic compound. The presence of the acrylate group (a double bond adjacent to a carbonyl group) suggests that it could participate in various chemical reactions, particularly polymerization . The benzyloxy and methoxy groups attached to the phenyl ring could influence the compound’s physical and chemical properties, possibly making it more stable or altering its solubility .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the phenyl ring, the ester group, and the acrylate group. This conjugation could have significant effects on the compound’s chemical reactivity and physical properties .Chemical Reactions Analysis
Acrylates can undergo polymerization reactions, often initiated by heat, light, or a chemical initiator . The presence of the benzyloxy and methoxy groups could influence the reactivity of the acrylate group and the properties of any polymers formed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the acrylate group could make the compound reactive, particularly towards polymerization reactions . The benzyloxy and methoxy groups could influence properties like solubility and stability .Scientific Research Applications
Selective Inhibitors of Acetylcholinesterase
Research has identified a class of caffeic acid phenethyl ester (CAPE) derivatives, which include compounds structurally related to Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate, as unexpected inhibitors of eeAChE (electric eel acetylcholinesterase). These compounds have shown significant inhibitory effects against eeAChE without being cytotoxic to human cancer cells and non-malignant mouse fibroblasts. This suggests their potential as selective inhibitors for therapeutic applications, particularly in treating diseases characterized by acetylcholinesterase dysfunction (Gießel et al., 2019).
Synthetic Applications in Organic Chemistry
The compound has been explored for its reactivity in organic syntheses, notably in reactions involving aldehydes and epoxides. Its use as a multifunctionalized gem-difluorination building block to introduce difluoromethene subunits into new hydroxy esters demonstrates its versatility in synthetic applications. Such reactions have been shown to produce β-hydroxy ester products in good yield, highlighting the compound's utility in developing new synthetic pathways (Peng, Zhao, & Zhu, 2006).
Polymerization and Material Science
In the context of material science, related compounds have been used in the copolymerization processes to create various polymeric materials. For example, ethylene-co-acrylic acid copolymers, which are important for industrial applications due to their properties and applications, highlight the relevance of acrylate derivatives in producing materials with potentially improved microstructures and material properties through transition-metal-catalyzed copolymerization processes (Dai & Chen, 2018).
Corrosion Inhibition
Research into the corrosion inhibition behavior of chalcone derivatives for mild steel in hydrochloric acid solution has been conducted. While not directly related to Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate, this research indicates the potential of structurally related acrylate derivatives in corrosion protection. These derivatives have shown high inhibition activities and their adsorption on mild steel surfaces follows the Langmuir adsorption model (Lgaz et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (E)-3-(3,5-dimethoxy-4-phenylmethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-4-24-19(21)11-10-16-12-17(22-2)20(18(13-16)23-3)25-14-15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKZGNPDSLCFAN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C(=C1)OC)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




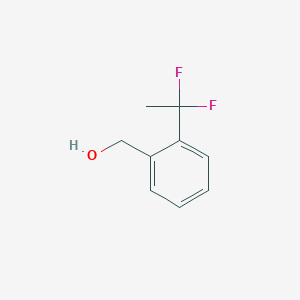
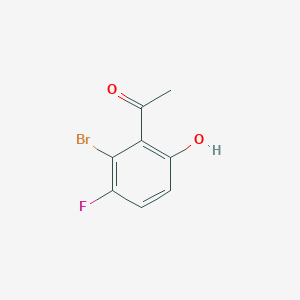
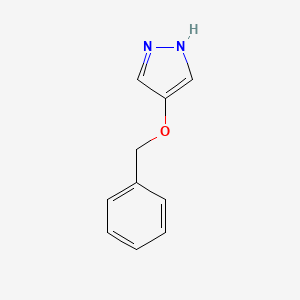
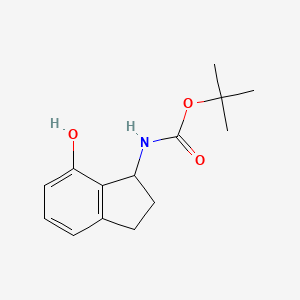
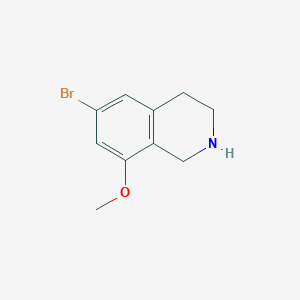
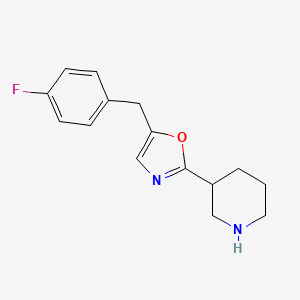





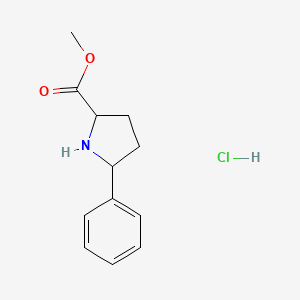
![2-[(3-Methylbutoxy)carbonyl]benzoic acid](/img/structure/B3110203.png)